Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate
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Overview
Description
Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate: is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Pyrazine Moiety: The pyrazine-2-carboxamido group is introduced via a condensation reaction between pyrazine-2-carboxylic acid and an amine derivative.
Coupling Reactions: The final step involves coupling the thiazole and pyrazine intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups present in the ester and amide functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s thiazole and pyrazine moieties are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring’s aromaticity and the pyrazine moiety’s electron-withdrawing properties play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Methyl 5-phenyl-2-(2-(pyrazine-2-carboxamido)acetamido)thiazole-4-carboxylate is unique due to its combination of thiazole and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C18H15N5O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 5-phenyl-2-[[2-(pyrazine-2-carbonylamino)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H15N5O4S/c1-27-17(26)14-15(11-5-3-2-4-6-11)28-18(23-14)22-13(24)10-21-16(25)12-9-19-7-8-20-12/h2-9H,10H2,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
QAVDZTLVABTLOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CNC(=O)C2=NC=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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